

Introduction: A Versatile Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name:	<i>3-Bromo-N,N-dimethyl-5-nitrobenzamide</i>
CAS No.:	929000-26-0
Cat. No.:	B1604475

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3-Bromo-N,N-dimethyl-5-nitrobenzamide is a substituted aromatic compound that has garnered significant interest in the field of chemical biology and drug development. Its strategic placement of bromo, nitro, and N,N-dimethylamido groups on a central benzene ring makes it a highly versatile building block. Specifically, it serves as a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the rapidly evolving landscape of targeted protein degradation.

PART 1: Compound Identification and Physicochemical Properties

Nomenclature and CAS Number

- Systematic Name: **3-Bromo-N,N-dimethyl-5-nitrobenzamide**
- CAS Number: 929000-26-0

- Molecular Formula: C₉H₉BrN₂O₃
- Molecular Weight: 273.1 g/mol
- Synonyms: N,N-Dimethyl-3-bromo-5-nitrobenzamide

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **3-Bromo-N,N-dimethyl-5-nitrobenzamide**.

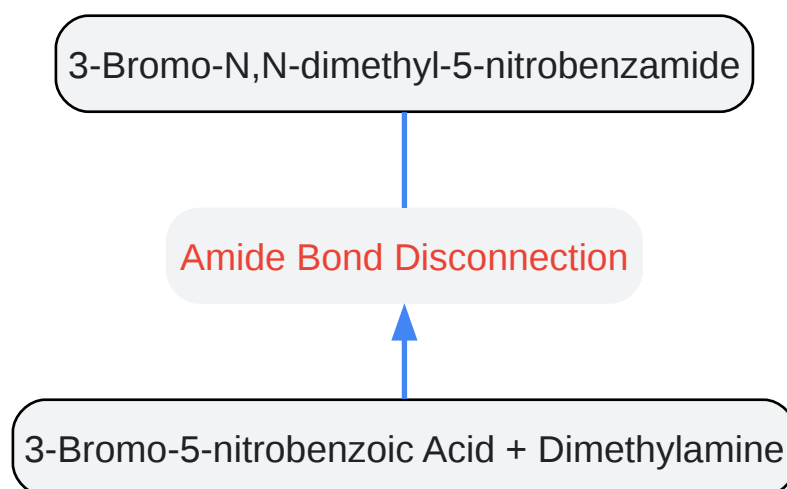
Property	Value	Source
Molecular Formula	C ₉ H ₉ BrN ₂ O ₃	PubChem
Molecular Weight	273.1 g/mol	PubChem
Physical State	Solid	Sigma-Aldrich[3]
Purity (Typical)	≥98%	Various Suppliers
Storage	Room temperature, sealed in dry conditions	Various Suppliers
Solubility	Soluble in organic solvents like DCM, DMF, DMSO	Inferred

PART 2: Synthesis and Mechanistic Rationale

The synthesis of **3-Bromo-N,N-dimethyl-5-nitrobenzamide** is most efficiently achieved through the amidation of its corresponding carboxylic acid precursor, 3-bromo-5-nitrobenzoic acid. This transformation is a cornerstone of medicinal chemistry, and several reliable methods exist for forming the amide bond.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down to readily available starting materials. The key disconnection is the amide bond, leading back to 3-bromo-5-nitrobenzoic acid and dimethylamine.



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Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol: Amidation via Acid Chloride

This protocol is a robust and widely applicable method for synthesizing benzamides from their corresponding benzoic acids. The conversion of the carboxylic acid to a more reactive acid chloride intermediate ensures a high-yielding reaction with the amine.

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3-bromo-5-nitrobenzoic acid (1.0 eq).
- Add thionyl chloride (SOCl_2 , ~3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
- Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress can be monitored by the cessation of gas (HCl and SO_2) evolution.
- After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride is typically used in the next step without further purification.

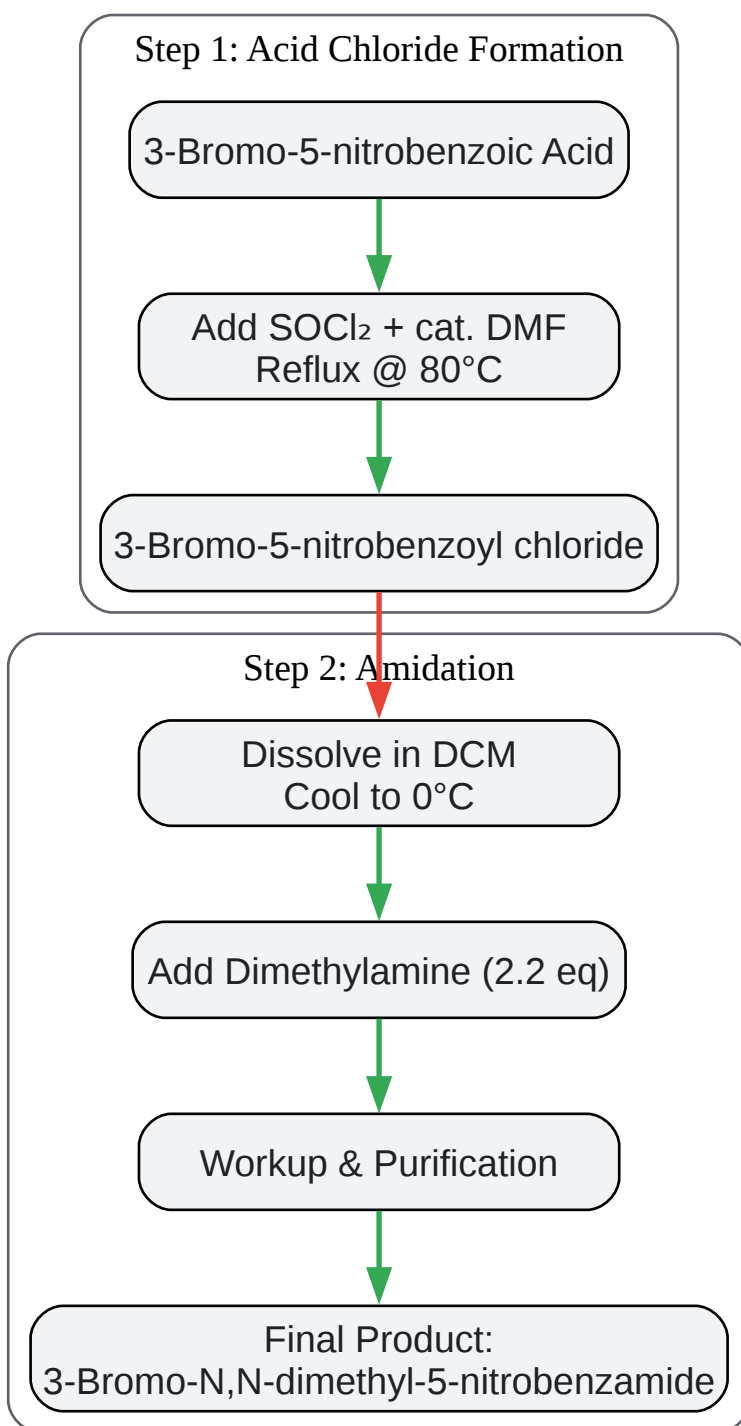
Causality: Thionyl chloride is an excellent reagent for this conversion because it reacts with the carboxylic acid to form the highly reactive acid chloride, with byproducts (HCl and SO₂) that are gaseous and easily removed. DMF acts as a catalyst by forming a Vilsmeier reagent intermediate, which accelerates the reaction.

Step 2: Amidation with Dimethylamine

- Dissolve the crude 3-bromo-5-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask.
- Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.
- Slowly add a solution of dimethylamine (2.0 M in THF or an aqueous solution, ~2.2 eq) dropwise to the stirred acid chloride solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization or column chromatography to obtain pure **3-Bromo-N,N-dimethyl-5-nitrobenzamide**.

Self-Validation: The sequential washing steps are critical for ensuring purity. The HCl wash removes any unreacted dimethylamine, the sodium bicarbonate wash removes any remaining acidic starting material, and the brine wash aids in the removal of water from the organic phase. A single spot on a TLC plate in multiple solvent systems and consistent spectroscopic data would validate the purity of the final compound.

Synthetic Workflow Diagram



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Caption: Two-step synthesis of the target benzamide.

PART 3: Spectroscopic Characterization (Predicted)

While a specific published spectrum for this compound is not readily available, its ^1H and ^{13}C NMR spectra can be reliably predicted based on the analysis of structurally similar compounds, such as N,N-dimethyl-3-nitrobenzamide.[4]

^1H NMR (400 MHz, CDCl_3): The spectrum is expected to show distinct signals for the aromatic protons and the N,N-dimethyl protons.

- Aromatic Region (δ 7.5 - 8.5 ppm): Three protons will be present on the aromatic ring. The strong electron-withdrawing effects of the nitro group and the bromine atom will shift these protons downfield. We expect to see three distinct signals, likely multiplets or broad singlets, corresponding to the protons at positions 2, 4, and 6 of the benzene ring.
- N,N-dimethyl Protons (δ 2.9 - 3.2 ppm): Due to hindered rotation around the C-N amide bond at room temperature, the two methyl groups are chemically non-equivalent. This will result in two separate singlets, each integrating to 3 protons. The exact chemical shifts can vary depending on the solvent and temperature.

^{13}C NMR (100 MHz, CDCl_3): The ^{13}C NMR spectrum will provide confirmation of the carbon framework.

- Carbonyl Carbon (δ ~168-170 ppm): A signal for the amide carbonyl carbon is expected in this region.
- Aromatic Carbons (δ ~120-150 ppm): Six signals are expected for the aromatic carbons, with the carbons directly attached to the bromine and nitro groups (C3 and C5) and the carbonyl group (C1) being the most deshielded.
- N,N-dimethyl Carbons (δ ~35-40 ppm): Two distinct signals are expected for the two methyl carbons, confirming the hindered rotation observed in the ^1H NMR.

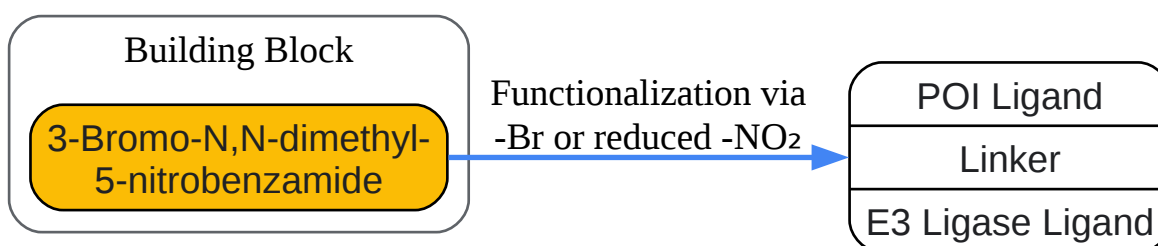
PART 4: Application in Targeted Protein Degradation

The primary application for **3-Bromo-N,N-dimethyl-5-nitrobenzamide** is as a molecular scaffold in the construction of PROTACs.[1]

Role as a PROTAC Building Block

PROTACs are heterobifunctional molecules consisting of three main parts: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] **3-Bromo-N,N-dimethyl-5-nitrobenzamide** is not a complete PROTAC itself, but rather a versatile "linkerology" component or a precursor to one of the ligands.

The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of more complex molecular fragments, such as the POI ligand or the linker itself. The nitro group can be reduced to an amine, providing another point for chemical modification and diversification.



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Caption: Role as a functionalizable building block for PROTAC synthesis.

PART 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Bromo-N,N-dimethyl-5-nitrobenzamide** is not universally available, a hazard assessment can be made based on structurally related nitro- and bromo-aromatic compounds.

Hazard Identification

Hazard Statement	GHS Classification (Predicted)	Precautionary Measures
Harmful if swallowed	Acute Toxicity, Oral (Cat. 4)	Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical advice.[5]
Causes skin irritation	Skin Irritation (Cat. 2)	Wear protective gloves. Wash skin thoroughly after handling. If irritation occurs, seek medical advice.[5]
Causes serious eye irritation	Eye Irritation (Cat. 2A)	Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[6]
May cause respiratory irritation	STOT SE (Cat. 3)	Avoid breathing dust. Use only in a well-ventilated area.[6]

Recommended Laboratory Procedures

- **Engineering Controls:** Handle this compound in a well-ventilated fume hood to minimize inhalation of dust.
- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.
- **Handling:** Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
- **Storage:** Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

References

- Testa, A., et al. (2020). Methods to accelerate PROTAC drug discovery. RSC Chemical Biology. Available at: [\[Link\]](#)
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
- Khan, S., et al. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules. Available at: [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). List of Contents. Retrieved from [\[Link\]](#)
- ResearchGate. (2013). ChemInform Abstract: A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. Available at: [\[Link\]](#)
- Zhang, X., et al. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews. Available at: [\[Link\]](#)
- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
- Hennig, J., et al. (2021). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Frontiers in Oncology. Available at: [\[Link\]](#)
- Békés, M., et al. (2022). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. Nature Reviews Drug Discovery. Available at: [\[Link\]](#)
- ACS Catalysis. (2021). Regio- and Enantioselective Pictet–Spengler Reaction of α -Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from [\[Link\]](#)
- Supporting Information. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [\[Link\]](#)

- Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [[Link](#)]

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Sources

- [1. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Proteolysis targeting chimeras \(PROTACs\) come of age: entering the third decade of targeted protein degradation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. 3-Bromo-N,N-dimethylbenzamide | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [4. rsc.org \[rsc.org\]](#)
- [5. rsc.org \[rsc.org\]](#)
- [6. Synthesis and Applications of N-Methylbenzamide_Chemicalbook \[chemicalbook.com\]](#)
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